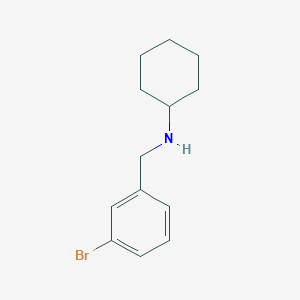

(3-Bromobenzyl)cyclohexylamine

Vue d'ensemble

Description

“(3-Bromobenzyl)cyclohexylamine” is an important compound used in various fields of research and industry. It has a molecular formula of C13H18BrN . The compound is also commonly referred to as BBA.

Synthesis Analysis

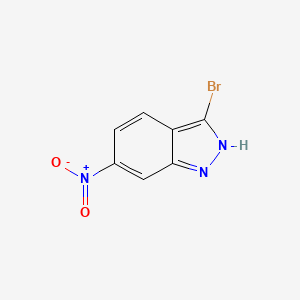

The synthesis of cyclohexylamine derivatives like “(3-Bromobenzyl)cyclohexylamine” can be achieved through a one-step process from benzene, hydroxylamine, and hydrogen under mild conditions . A bi-functional supported catalyst Ru–V2O5/MCM-41 is prepared and characterized by nitrogen adsorption/desorption, XRD, SEM, ICP, and XPS .Molecular Structure Analysis

The molecular structure of “(3-Bromobenzyl)cyclohexylamine” consists of a cyclohexane ring attached to an amine group . The molecular weight of the compound is 268.19 g/mol.Applications De Recherche Scientifique

Production of Cyclohexylamine Derivatives

Cyclohexylamine and its derivatives are prevalent units in plenty of natural products, pharmaceuticals, agrochemicals, and biological molecules . “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used to synthesize these derivatives.

Visible-Light-Enabled Stereoselective Synthesis

“(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in visible-light-enabled stereoselective synthesis of functionalized cyclohexylamine derivatives . This method enables facile access to highly functionalized cyclohexylamine derivatives that were otherwise inaccessible .

Production of Sulfenamide-Based Reagents

Cyclohexylamine is used as an intermediate in the synthesis of sulfenamide-based reagents used as accelerators for vulcanization . “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in a similar manner.

Corrosion Inhibitor

Cyclohexylamine is an effective corrosion inhibitor . Given its similar structure, “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in a similar application.

Printing Ink Industry

Cyclohexylamine has been used as a flushing aid in the printing ink industry . “(3-Bromobenzyl)cyclohexylmethylamine” could potentially be used in a similar application.

Propriétés

IUPAC Name |

N-[(3-bromophenyl)methyl]cyclohexanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrN/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h4-6,9,13,15H,1-3,7-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEACIKSVOHWIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Bromobenzyl)cyclohexylamine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B1268604.png)